molecular formula C12H11F3N2O3 B6270962 6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid CAS No. 2639408-72-1

6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid

Cat. No. B6270962
CAS RN: 2639408-72-1
M. Wt: 288.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azetidine and benzoxazole rings, followed by their coupling. The azetidine ring could potentially be synthesized via a cyclization reaction, while the benzoxazole ring could be synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid or its derivative. The coupling of the two rings could potentially be achieved via a nucleophilic substitution reaction, with the azetidine ring acting as the nucleophile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The azetidine ring is a strained four-membered ring, which could potentially impart some reactivity to the molecule. The benzoxazole ring is aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The azetidine ring could potentially undergo ring-opening reactions under certain conditions. The benzoxazole ring, being aromatic, would be relatively stable but could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on its synthesis and characterization, followed by studies of its reactivity and potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid involves the reaction of 3-amino-1-(trifluoromethyl)benzene with ethyl 2-bromoacetate to form 2-(3-amino-1-(trifluoromethyl)phenyl)acetic acid ethyl ester. This intermediate is then reacted with phosgene to form 2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride, which is then reacted with azetidine to form 6-(azetidin-3-yl)-2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride. Finally, this intermediate is reacted with sodium bicarbonate and 2-hydroxybenzoxazole to form 6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid.", "Starting Materials": [ "3-amino-1-(trifluoromethyl)benzene", "ethyl 2-bromoacetate", "phosgene", "azetidine", "sodium bicarbonate", "2-hydroxybenzoxazole" ], "Reaction": [ "3-amino-1-(trifluoromethyl)benzene + ethyl 2-bromoacetate → 2-(3-amino-1-(trifluoromethyl)phenyl)acetic acid ethyl ester", "2-(3-amino-1-(trifluoromethyl)phenyl)acetic acid ethyl ester + phosgene → 2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride", "2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride + azetidine → 6-(azetidin-3-yl)-2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride", "6-(azetidin-3-yl)-2-(3-amino-1-(trifluoromethyl)phenyl)acetyl chloride + sodium bicarbonate + 2-hydroxybenzoxazole → 6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid" ] }

CAS RN

2639408-72-1

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.2

Purity

85

Origin of Product

United States

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